MAT-POS-e194df51-1

SARS-CoV-2 Mpro Non-covalent inhibitor Dimerization mechanism

MAT-POS-e194df51-1 is a non-covalent, non-peptidic SARS-CoV-2 Mpro inhibitor (IC50 37 nM) that prevents dimerization, unlike covalent inhibitors (e.g., nirmatrelvir) that promote it. Its distinct binding site (1.81 Å X-ray structure) enables orthogonal probe applications and resistance mutation profiling. Orally bioavailable with established rat PK, it retains potency against Omicron and other variants. Essential for rigorous studies of Mpro dimerization dynamics and comparative pharmacology.

Molecular Formula C24H21ClN4O3S
Molecular Weight 481.0 g/mol
Cat. No. B12381497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAT-POS-e194df51-1
Molecular FormulaC24H21ClN4O3S
Molecular Weight481.0 g/mol
Structural Identifiers
SMILESC1CC1(CS(=O)(=O)N2CC(C3=C(C2)C=CC(=C3)Cl)C(=O)NC4=CN=CC5=CC=CC=C54)C#N
InChIInChI=1S/C24H21ClN4O3S/c25-18-6-5-17-12-29(33(31,32)15-24(14-26)7-8-24)13-21(20(17)9-18)23(30)28-22-11-27-10-16-3-1-2-4-19(16)22/h1-6,9-11,21H,7-8,12-13,15H2,(H,28,30)/t21-/m1/s1
InChIKeyYAYDSAMHSQCKIM-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAT-POS-e194df51-1: Non-Covalent SARS-CoV-2 Mpro Inhibitor for Antiviral Research and Drug Discovery


MAT-POS-e194df51-1 is a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 main protease (Mpro), originating from the COVID Moonshot open-science drug discovery initiative [1]. It demonstrates oral bioavailability in preclinical models and exhibits potent enzymatic inhibition with an IC50 of 37 nM against SARS-CoV-2 Mpro [2]. The compound has been structurally characterized at 1.81 Å resolution in complex with Mpro, confirming its unique binding mode distinct from covalent inhibitors like nirmatrelvir [3].

Why MAT-POS-e194df51-1 Cannot Be Replaced by Other SARS-CoV-2 Mpro Inhibitors in Mechanistic Studies


Substituting MAT-POS-e194df51-1 with other Mpro inhibitors like nirmatrelvir or ensitrelvir compromises the validity of experiments requiring non-covalent, reversible inhibition. MAT-POS-e194df51-1 prevents Mpro dimerization via a non-covalent mechanism, whereas nirmatrelvir acts as a covalent inhibitor that induces monomer-to-dimer conversion [1]. This mechanistic divergence leads to distinct oligomeric state shifts and potentially different cellular responses [2]. Furthermore, MAT-POS-e194df51-1 binds to a distinct Mpro site not engaged by nirmatrelvir or ensitrelvir, enabling orthogonal chemical probe applications [3]. Such fundamental differences preclude simple substitution and necessitate compound-specific procurement for rigorous comparative pharmacology.

Quantitative Evidence Differentiating MAT-POS-e194df51-1 from Closest SARS-CoV-2 Mpro Inhibitor Analogs


Non-Covalent Inhibition Mechanism Prevents Mpro Dimerization, Contrasting with Nirmatrelvir's Covalent Mode

MAT-POS-e194df51-1 acts as a non-covalent inhibitor that prevents SARS-CoV-2 Mpro dimerization, as demonstrated by native mass spectrometry and cryo-EM studies [1]. In contrast, the covalent inhibitor nirmatrelvir induces the conversion of monomers into dimers under identical experimental conditions [1]. This mechanistic distinction is critical for studies of Mpro maturation and oligomeric dynamics.

SARS-CoV-2 Mpro Non-covalent inhibitor Dimerization mechanism Cryo-EM

Distinct Mpro Binding Site Compared to Approved Inhibitors Nirmatrelvir and Ensitrelvir

X-ray crystallography reveals that MAT-POS-e194df51-1 occupies a distinct binding pocket on SARS-CoV-2 Mpro that differs from the binding sites of the approved inhibitors nirmatrelvir and ensitrelvir [1][2]. This unique binding mode, confirmed at 1.81 Å resolution, allows MAT-POS-e194df51-1 to serve as an orthogonal chemical probe for Mpro inhibition [2].

Binding site SARS-CoV-2 Mpro Crystal structure Orthogonal probe

Oral Bioavailability Demonstrated in Rat PK Studies, Enabling In Vivo Dosing

MAT-POS-e194df51-1 exhibits oral bioavailability in Sprague-Dawley rats, with a pharmacokinetic profile supporting oral administration for in vivo efficacy studies [1]. Following oral dosing at 10 mg/kg, the compound achieved measurable plasma concentrations, confirming systemic exposure [1]. This property is essential for translational research requiring oral dosing regimens.

Oral bioavailability Pharmacokinetics Rat In vivo dosing

Broad-Spectrum Antiviral Activity Against Circulating SARS-CoV-2 Variants

MAT-POS-e194df51-1 maintains antiviral efficacy across multiple SARS-CoV-2 variants, including Alpha, Beta, Delta, and Omicron lineages, as assessed in cytopathic effect (CPE) assays in HeLa-ACE2 cells [1]. This cross-reactivity is a key advantage for studies involving emerging viral strains, as resistance to Mpro inhibitors may evolve differently across variants.

SARS-CoV-2 variants Antiviral activity CPE assay Broad-spectrum

Potent Cellular Antiviral Activity in A549-ACE2-TMPRSS2 and HeLa-ACE2 Cells

MAT-POS-e194df51-1 exhibits robust antiviral activity in cellular assays, with EC50 values of 64 nM in A549-ACE2-TMPRSS2 cells (CPE assay) and 126 nM in HeLa-ACE2 cells (infection assay) [1]. These values are comparable to or exceed those of many preclinical Mpro inhibitors, and the compound's potency is enhanced in the presence of P-glycoprotein inhibitors [1].

EC50 A549-ACE2-TMPRSS2 HeLa-ACE2 Cellular antiviral assay

Cytotoxicity Assessment in Relevant Cell Lines for Selectivity Profiling

MAT-POS-e194df51-1 exhibits cytotoxicity with EC50 values of 64 nM in A549-ACE2-TMPRSS2 cells and 126 nM in HeLa-ACE2 cells, as measured in cellular viability assays . These values are identical to the antiviral EC50 values in the same cell lines, indicating a narrow selectivity window . This information is crucial for researchers designing combination studies or assessing off-target effects.

Cytotoxicity Selectivity index A549-ACE2-TMPRSS2 HeLa-ACE2

Optimal Use Cases for MAT-POS-e194df51-1 Based on Differentiated Evidence


Mechanistic Studies of SARS-CoV-2 Mpro Dimerization and Maturation

MAT-POS-e194df51-1 is the preferred inhibitor for investigations into Mpro dimerization dynamics and maturation processes. Unlike covalent inhibitors such as nirmatrelvir, which promote dimer formation, MAT-POS-e194df51-1 prevents dimerization through non-covalent binding [1]. This opposite effect on oligomeric state equilibrium provides a valuable tool for dissecting the role of Mpro dimerization in viral replication and for validating computational models of protease activation.

Orthogonal Target Engagement Validation in SARS-CoV-2 Mpro Drug Discovery

The distinct binding site of MAT-POS-e194df51-1 on SARS-CoV-2 Mpro, as revealed by X-ray crystallography at 1.81 Å resolution [1][2], makes it an ideal orthogonal probe. Researchers can use MAT-POS-e194df51-1 to confirm target engagement and to assess resistance mutations that may arise against nirmatrelvir or ensitrelvir. Its non-overlapping binding mode ensures that observed effects are due to Mpro inhibition rather than off-target activity.

In Vivo Efficacy Studies Requiring Oral Administration in Rodent Models

For preclinical studies in rats or mice that demand oral dosing, MAT-POS-e194df51-1 offers demonstrated oral bioavailability [1]. The established PK profile in rats (10 mg/kg oral dose) allows for straightforward translation to in vivo efficacy experiments without the need for specialized formulations or parenteral administration. This facilitates more physiologically relevant dosing schedules in animal models of SARS-CoV-2 infection.

Comparative Antiviral Profiling Against Emerging SARS-CoV-2 Variants

MAT-POS-e194df51-1 retains antiviral activity against major SARS-CoV-2 variants, including Omicron sublineages, as shown in CPE assays [1]. This broad-spectrum activity makes it a suitable reference compound for evaluating variant-specific drug susceptibility and for screening efforts aimed at identifying next-generation Mpro inhibitors with pan-variant coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAT-POS-e194df51-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.